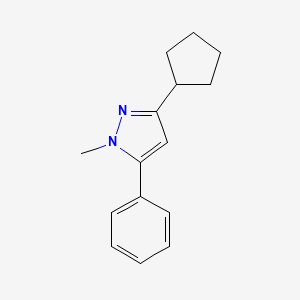

3-Cyclopentyl-1-methyl-5-phenylpyrazole

Description

3-Cyclopentyl-1-methyl-5-phenylpyrazole is a pyrazole derivative characterized by a cyclopentyl substituent at position 3, a methyl group at position 1, and a phenyl group at position 5. Pyrazole derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C15H18N2 |

|---|---|

Molecular Weight |

226.32 g/mol |

IUPAC Name |

3-cyclopentyl-1-methyl-5-phenylpyrazole |

InChI |

InChI=1S/C15H18N2/c1-17-15(13-9-3-2-4-10-13)11-14(16-17)12-7-5-6-8-12/h2-4,9-12H,5-8H2,1H3 |

InChI Key |

FGCYKXAPTZMLDC-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC(=N1)C2CCCC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopentyl-1-methyl-5-phenylpyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopentanone with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with methyl iodide under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of 3-Cyclopentyl-1-methyl-5-phenylpyrazole can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopentyl-1-methyl-5-phenylpyrazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to yield reduced pyrazole derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of Lewis acids, alkyl halides with bases, and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions include pyrazole oxides, reduced pyrazole derivatives, and various substituted pyrazoles depending on the reagents and conditions used .

Scientific Research Applications

3-Cyclopentyl-1-methyl-5-phenylpyrazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including inflammation and neurological disorders.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopentyl-1-methyl-5-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with neurotransmitter receptors, affecting neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Carboxylic Acid Derivatives (e.g., 3-Cyclopentyl-1-methyl-1H-pyrazole-5-carboxylic acid)

- Structural Differences : The phenyl group at position 5 is replaced with a carboxylic acid (–COOH), altering polarity and hydrogen-bonding capacity.

- Impact on Properties: Increased hydrophilicity due to the –COOH group, reducing lipophilicity (logP) compared to the phenyl-substituted target compound. Potential for salt formation, enhancing solubility in aqueous media. Similarity score: 0.96 (indicating high structural overlap but functional group divergence) .

Cycloalkyl Variants (e.g., 3-Cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid)

- Structural Differences : Cyclopentyl substituent replaced with smaller cyclobutyl or cyclopropyl groups.

- Lower molecular weight (e.g., cyclopropyl: ~206 g/mol vs. cyclopentyl: ~234 g/mol). Similarity scores: 0.96 for cyclobutyl/cyclopropyl analogs, suggesting comparable electronic profiles .

Thiazolidinone Hybrid (e.g., (5Z)-3-Cyclopentyl-5-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one)

- Structural Differences: Incorporates a thiazolidinone ring and fluorinated propoxyphenyl group.

- Impact on Properties :

Oxadiazole Derivatives (e.g., 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole)

- Structural Differences : Oxadiazole ring replaces the phenyl group at position 5; trifluoromethyl group introduces strong electron-withdrawing effects.

- Impact on Properties :

Amino-Substituted Pyrazoles (e.g., 5-Amino-3-methyl-1-phenylpyrazole)

- Structural Differences: Amino (–NH2) group at position 5 instead of phenyl.

- Impact on Properties: Strong electron-donating effects, altering aromatic ring reactivity. Potential for coordination chemistry (e.g., metal ligand applications) and hydrogen bonding in crystal packing .

Data Table: Key Properties of 3-Cyclopentyl-1-methyl-5-phenylpyrazole and Analogs

| Compound Name | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) | Notable Applications |

|---|---|---|---|---|

| 3-Cyclopentyl-1-methyl-5-phenylpyrazole | ~280 | Cyclopentyl, Phenyl | 2.8 | Drug intermediates, Ligands |

| 3-Cyclopentyl-1-methyl-5-carboxylic acid | ~238 | Cyclopentyl, –COOH | 1.2 | Solubility-enhanced probes |

| (5Z)-Thiazolidinone hybrid | ~527 | Thioxo, Fluoropropoxyphenyl | 4.1 | Kinase inhibitors |

| 5-(3-Cyclopropyl)-oxadiazole | ~323 | Cyclopropyl, CF3, Oxadiazole | 3.5 | Agrochemistry, Drug design |

| 5-Amino-3-methyl-1-phenylpyrazole | ~173 | –NH2, Phenyl | 1.5 | Coordination chemistry |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.